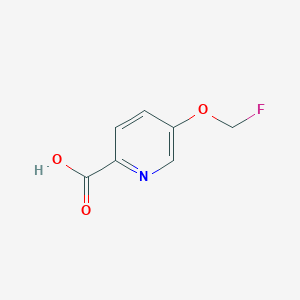
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID, also known as α-acetamidocinnamic acid, is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of cinnamic acid, where the amino group is acetylated. This compound is known for its crystalline structure and is used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID can be synthesized through the azlactone route. The process involves the reaction of acetylglycine with benzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The mixture is heated under reflux, resulting in the formation of the azlactone intermediate, which is then hydrolyzed to yield 2-acetaminocinnamic acid .
Industrial Production Methods: Industrial production of 2-acetaminocinnamic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the acetyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-acetaminocinnamic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of inflammatory responses and microbial growth .
Comparaison Avec Des Composés Similaires
Cinnamic Acid: The parent compound, differing by the presence of an amino group in 2-acetaminocinnamic acid.
Acetylcinnamic Acid: Similar structure but lacks the amino group.
Phenylalanine Derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID is unique due to its specific combination of acetyl and amino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-(2-acetamidophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
ANVZQEASRUZEQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C=CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
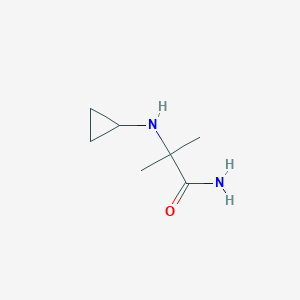
![{2-[(Methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B8692408.png)

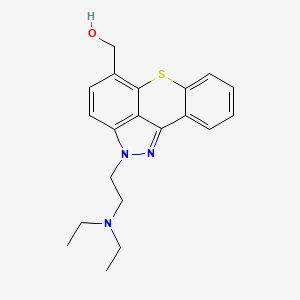
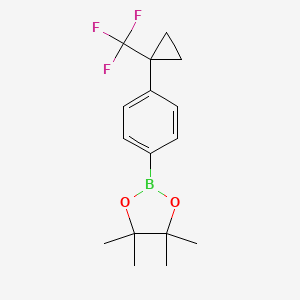
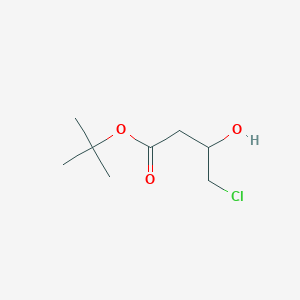
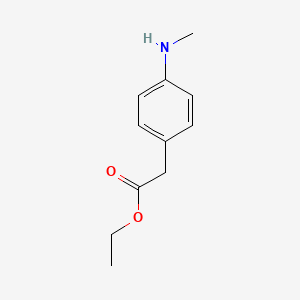


![3-[(Pyridin-2-yl)methyl]phenol](/img/structure/B8692477.png)


